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2-Octenal

Cat. No.: B1212229
CAS No.: 2363-89-5
M. Wt: 126.20 g/mol
InChI Key: LVBXEMGDVWVTGY-SREVYHEPSA-N
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Description

Overview of trans-2-Octenal as a Research Subject

trans-2-Octenal, also known by its CAS number 2548-87-0, is an α,β-unsaturated aldehyde that has garnered significant attention in various scientific disciplines. Chemically characterized by its eight-carbon chain with a double bond at the second position and an aldehyde functional group, it exists predominantly in the trans (or E) configuration. This molecular structure imparts specific chemical reactivity and sensory properties, making it a subject of interest in organic chemistry, food science, flavor and fragrance research, and environmental and biological studies chemicalbook.comnih.govchemeo.comnih.gov. Its presence in natural sources, its role in sensory perception, and its potential biological activities are key drivers for ongoing academic investigation.

Significance of trans-2-Octenal in Scientific Disciplines

The significance of trans-2-Octenal spans multiple scientific fields due to its diverse roles and properties.

Food and Flavor Science: trans-2-Octenal is recognized as a key volatile organic compound (VOC) contributing to the aroma profiles of various foods. It is noted as a probable major contributor to the odor of cooked rice and is utilized as a flavoring agent, imparting fresh, citrus-like, green, and fatty notes to food products chemicalbook.comnih.govthegoodscentscompany.comchemimpex.com. Its presence has also been identified in algae, contributing to their aroma, and in olive oils, though sometimes associated with odor defects depending on concentration frontiersin.orgwur.nl.

Fragrance Industry: The compound's distinct aroma, often described as fresh cucumber, green herbal, or banana-like, makes it a valuable ingredient in the fragrance industry for perfumes and cosmetics thegoodscentscompany.comchemimpex.com.

Biology and Biochemistry: Research has explored its biological impact, including its role as an antifungal agent and a volatile oil component nih.gov. Studies have indicated that trans-2-Octenal can induce locomotory defects and affect dopaminergic neurons in Drosophila melanogaster chemicalbook.com. Furthermore, it is implicated in lipid peroxidation processes, where it can react with proteins, forming adducts like Nτ-(1-carboxyheptan-2-yl)-histidine, a process potentially linked to cellular damage and disease pathogenesis scienceopen.comnih.gov. It has also been identified as a uremic toxin, with chronic exposure potentially contributing to renal and cardiovascular issues nih.govnih.gov.

Insect Chemistry and Defense: trans-2-Octenal is a primary component of the alarm secretion of the brown marmorated stink bug (Halyomorpha halys). Beyond its role in antipredatory defense, these aldehydes have demonstrated antifungal and significant antibacterial activity against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting potential applications in antimicrobial agents nih.gov. Its insect-repellent properties are also under investigation for eco-friendly pest control chemimpex.com.

Chemical Synthesis and Materials Science: Its chemical structure makes it a useful intermediate in the synthesis of more complex organic compounds, serving as a building block for pharmaceuticals, agrochemicals, and specialty polymers chemimpex.com.

Atmospheric Chemistry: The reactivity of trans-2-Octenal in the atmosphere, particularly its reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms, is studied to understand its degradation pathways and its contribution to secondary organic aerosol (SOA) formation researchgate.netacs.orgmdpi.com.

Historical Context of trans-2-Octenal Research

Data Tables

Table 1: Key Chemical and Physical Properties of trans-2-Octenal

PropertyValueUnitSource(s)
CAS Number 2548-87-0- chemicalbook.comchemeo.comnih.govscbt.com
Chemical Formula C8H14O- chemicalbook.comnih.govchemeo.comnih.govscbt.com
Molecular Weight 126.20 g/mol chemicalbook.comnih.govchemeo.comnih.govscbt.comscbt.com
IUPAC Name (E)-2-Octenal- chemicalbook.comnih.govchemeo.comnih.gov
Synonyms 2-Octenal (B7820987), (E)-; (E)-oct-2-enal; trans-2-Octenal; etc.- chemicalbook.comnih.govchemeo.comnih.gov
Appearance Colorless to light yellow liquidLiquid chemicalbook.comscbt.comfishersci.com
Odor Description Fresh cucumber, fatty, green, herbal, banana, citrus, nutty, leafy- chemicalbook.comthegoodscentscompany.comfishersci.com
Boiling Point 84-86°C (at 19 mm Hg) chemicalbook.comfishersci.com
Melting Point ~3.5 (estimated)°C chemicalbook.com
Density 0.846g/mL (at 25°C) chemicalbook.comscbt.com
Refractive Index 1.45n20/D chemicalbook.com
Flash Point 71°C (159.8 °F) fishersci.com
Solubility in Water Not miscible or difficult to mix- chemicalbook.comscbt.com
Solubility (Other) Soluble in alcohol and fixed oils; Chloroform (Soluble), Methanol (Slightly)- chemicalbook.com
Stability Air Sensitive, Light Sensitive- chemicalbook.com
LogP (Octanol/Water) 2.322 - 2.64- chemicalbook.comchemeo.com

List of Compounds Mentioned:

trans-2-Octenal

this compound

(E)-2-Octenal

(E)-oct-2-enal

trans-2-Hexenal (B146799)

trans-2-Decenal

Hexanal (B45976)

Octanal

Nonanal (B32974)

2,4-Decadienal

trans-2-cis-6-Nonadienal

1-Octen-3-ol

trans-2-Octen-1-ol

α-Ionone

β-Ionone

3,5-Octadien-2-one

Benzaldehyde

2-Butyl-2-octenal

2-Hexyl-2-decenal

2-Octyl-2-dodecenal

Heptanal

Heptan-2-one

3-Octen-2-one

Octan-2-one

trans,trans-2,4-Nonadienal

trans-2-Nonenal

trans,trans-2,4-Decadienal

trans-2-Decenal

Decanal (B1670006)

Nonan-2-one

Hexyl acetate (B1210297)

2-Alkenals

N-τ-(1-carboxyheptan-2-yl)-histidine (CHH)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1212229 2-Octenal CAS No. 2363-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2363-89-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(Z)-oct-2-enal

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6-

InChI Key

LVBXEMGDVWVTGY-SREVYHEPSA-N

Canonical SMILES

CCCCCC=CC=O

boiling_point

84.00 to 86.00 °C. @ 19.00 mm Hg

density

0.835-0.845

Other CAS No.

2363-89-5
2548-87-0

physical_description

Liquid
Colourless to slightly yellow liquid;  Fatty, green aroma

Pictograms

Irritant

solubility

Slightly soluble in water;  Soluble in most fixed oils
Soluble (in ethanol)

Synonyms

2-octenal
2-octenal, (E)-isomer
2-octenal, (Z)-isome

vapor_pressure

0.59 [mmHg]

Origin of Product

United States

Biogenesis and Metabolic Pathways of Trans 2 Octenal

Enzymatic and Non-Enzymatic Formation Mechanisms

Lipid oxidation encompasses a series of reactions that lead to the degradation of lipids, particularly those with multiple carbon-carbon double bonds. These reactions can be initiated by free radicals or catalyzed by enzymes.

Role of Lipid Peroxidation in trans-2-Octenal Formation

Lipid peroxidation is a free radical chain reaction that attacks lipids, especially PUFAs, leading to the formation of hydroperoxides and subsequently a variety of secondary oxidation products, including aldehydes such as trans-2-Octenal mdpi.comnih.govmdpi.comacs.orgcirad.frpnas.orgnih.gov. This process is a significant contributor to cellular damage and is implicated in aging and various diseases mdpi.comnih.govpnas.orgtandfonline.comresearchgate.netresearchgate.net.

The initial step in lipid peroxidation involves the abstraction of a hydrogen atom from a lipid molecule, often at a methylene (B1212753) group situated between two double bonds in PUFAs. This generates a carbon-centered lipid radical (L•), which rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•) mdpi.comcirad.frnih.gov. These peroxyl radicals can then abstract hydrogen atoms from other lipid molecules, propagating the chain reaction and forming lipid hydroperoxides (LOOHs) mdpi.commdpi.comcirad.frnih.gov.

Transition metal ions, such as iron (Fe2+, Fe3+) and copper (Cu2+), play a critical role in catalyzing lipid peroxidation by promoting the decomposition of lipid hydroperoxides into highly reactive alkoxy (LO•) and peroxy (LOO•) radicals mdpi.comcirad.fr. These radicals can undergo further reactions, including beta-scission (β-scission), a process where the carbon-carbon bond adjacent to the radical or hydroperoxide group cleaves. This fragmentation yields smaller molecules, including aldehydes like trans-2-Octenal mdpi.comacs.orgcirad.frnih.gov. For instance, the decomposition of linoleic acid 11-hydroperoxide has been identified as a pathway leading to the formation of trans-2-Octenal mdpi.com.

Polyunsaturated fatty acids (PUFAs), characterized by their multiple double bonds, are particularly susceptible to lipid peroxidation due to the presence of labile hydrogen atoms at their bis-allylic positions. Fatty acids such as linoleic acid (C18:2), linolenic acid (C18:3), and arachidonic acid (C20:4) are primary substrates for this process mdpi.comacs.orgcirad.frpnas.orgresearchgate.netresearchgate.netnih.govresearchgate.net. The extent of unsaturation directly correlates with the propensity for aldehyde formation, with more unsaturated fatty acids yielding a greater variety and quantity of aldehydic products nih.govpnas.org.

trans-2-Octenal has been specifically identified as a product derived from the oxidation of linoleic acid mdpi.comacs.orgcirad.frresearchgate.netresearchgate.net. The specific position of oxidation and subsequent cleavage within the fatty acid chain dictates the resulting aldehyde. For example, oxidation of linoleic acid at specific carbons can lead to the formation of C8 aldehydes like trans-2-Octenal mdpi.comacs.orgcirad.fr.

Table 1: Key Polyunsaturated Fatty Acids and Their Role in trans-2-Octenal Formation

Polyunsaturated Fatty AcidCommon NameCarbon Chain LengthNumber of Double BondsPrimary Role in trans-2-Octenal FormationReferences
cis-9, cis-12-Octadecadienoic acidLinoleic acidC182Major precursor mdpi.comacs.orgcirad.frresearchgate.netresearchgate.net
cis-9, cis-12, cis-15-Octadecatrienoic acidα-Linolenic acidC183Contributes to formation mdpi.comcirad.frresearchgate.net
cis-5, cis-8, cis-11, cis-14-Eicosatetraenoic acidArachidonic acidC204Contributes to formation mdpi.compnas.orgnih.gov

Malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) are other prominent and extensively studied secondary products of lipid peroxidation, often formed alongside trans-2-Octenal mdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.gov. MDA is a dialdehyde, while 4-HNE is a hydroxyalkenal. All three are reactive electrophiles that can covalently modify proteins and DNA, contributing to cellular dysfunction and disease progression mdpi.comnih.govpnas.orgresearchgate.netresearchgate.netnih.gov. While they originate from the same general process of PUFA oxidation, their specific formation pathways and relative abundance can vary depending on the fatty acid composition and the specific oxidative conditions mdpi.comresearchgate.netresearchgate.netnih.gov. For instance, 4-HNE is a major product from ω-6 PUFAs, and its levels are often correlated with the initial PUFA content in oils mdpi.comresearchgate.netresearchgate.net. Studies have detected trans-2-Octenal, 4-HNE, and MDA concurrently in oxidized lipid samples, underscoring their co-occurrence as markers of oxidative stress researchgate.netnih.govnih.gov.

Table 2: Key Lipid Peroxidation Products and Their General Origins

Product NameChemical ClassPrimary Precursor Fatty AcidsGeneral SignificanceReferences
Malondialdehyde (MDA)DialdehydePUFAs (e.g., linoleic acid)Marker of oxidative stress; reactive towards proteins and DNA mdpi.comnih.govresearchgate.netnih.gov
4-Hydroxynonenal (4-HNE)Hydroxyalkenalω-6 PUFAs (e.g., arachidonic acid)Major toxic product of lipid peroxidation; marker of oxidative stress; reactive mdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.gov
trans-2-OctenalUnsaturated AldehydePUFAs (e.g., linoleic acid)Contributes to flavor profiles; product of lipid peroxidation; reactive mdpi.comnih.govacs.orgcirad.frresearchgate.netresearchgate.netresearchgate.netohiolink.edunih.govtubitak.gov.tr
Formation from Polyunsaturated Fatty Acids

Lipoxygenase (LOX) Pathway Involvement

The lipoxygenase (LOX) pathway is a critical enzymatic route for the oxidation of PUFAs, particularly in plants and fungi, and plays a significant role in the generation of flavor compounds and signaling molecules researchgate.netresearchgate.nettubitak.gov.trnih.govresearchgate.netmdpi.comnih.govwur.nl. LOX enzymes catalyze the regioselective and stereoselective oxygenation of PUFAs to form hydroperoxy fatty acids (HPODEs) researchgate.nettubitak.gov.trnih.govresearchgate.netmdpi.comnih.govwur.nl.

Following the action of LOX, hydroperoxide lyase (HPL) enzymes cleave the HPODEs into smaller volatile compounds, including aldehydes and oxo-acids researchgate.nettubitak.gov.trnih.govresearchgate.netmdpi.comnih.gov. This enzymatic cascade is responsible for the production of many "green" or "grassy" aroma compounds in fruits and vegetables researchgate.nettubitak.gov.trresearchgate.netnih.gov. The cleavage of specific hydroperoxides by HPL can lead to the formation of C6, C8, or C9 aldehydes. For instance, the breakdown of hydroperoxides derived from linoleic acid can yield hexanal (B45976) and, through alternative pathways or subsequent reactions, precursors to trans-2-heptenal (B126707) and trans-2-octenal researchgate.netohiolink.edunih.gov.

The activity of HPL is influenced by factors such as temperature. In some plant systems, higher temperatures (e.g., 37°C) have been observed to promote the generation of trans-2-heptenal and trans-2-octenal, suggesting that alternative pathways become dominant at these temperatures, potentially involving HPL or related enzymes ohiolink.edunih.gov. HPL is a cytochrome P450 enzyme and requires heme as a cofactor, with its activity being enhanced by the presence of Fe(II) mdpi.com.

Compound List:

trans-2-Octenal

Malondialdehyde (MDA)

4-Hydroxynonenal (4-HNE)

Linoleic acid

Linolenic acid

Arachidonic acid

Hexanal

trans-2-Hexenal (B146799)

trans-2-Heptenal

trans-2-Nonenal

4-Hydroxy-2-octenal

4-Oxo-2-octenal

1-Octen-3-ol

2-Octenal (B7820987)

Aldol (B89426) Condensation Routes

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is also utilized in biological pathways. This reaction typically involves the formation of an enolate from an aldehyde or ketone, which then attacks another carbonyl compound, followed by dehydration to yield an α,β-unsaturated carbonyl compound. While specific direct aldol condensation pathways leading to trans-2-octenal in fungi or bacteria are not extensively detailed in the provided literature, the general principle is relevant to the formation of unsaturated aldehydes. For instance, the synthesis of certain flavor compounds in foods can involve aldol condensation products of aldehydes like hexanal, octanal, and decanal (B1670006) researchgate.net. In a broader context, the self-aldol condensation of hexanal can yield 2-butyl-2-octenal, demonstrating the principle of aldehyde condensation forming larger unsaturated carbonyls researchgate.net. While not directly producing trans-2-octenal, these pathways highlight the chemical reactivity of aldehydes that can lead to unsaturated carbonyls through condensation reactions.

Microbial and Fungal Biosynthesis

Microorganisms, including fungi and bacteria, are significant producers of volatile organic compounds, including trans-2-octenal. These compounds can have various ecological functions, such as inter-species communication, defense, and biocontrol.

Production by Endophytic Fungi (e.g., Daldinia cf. concentrica)

Endophytic fungi, which reside within plant tissues, are known to produce a wide array of volatile organic compounds (VOCs) with biological activity. The endophytic fungus Daldinia cf. concentrica has been identified as a producer of trans-2-octenal researchgate.netsemanticscholar.orgnih.govplos.orgjgiass.comamazonaws.com. Research indicates that trans-2-octenal is one of the major VOCs emitted by D. cf. concentrica and contributes significantly to its antifungal activity against various plant pathogenic fungi, including Sclerotium rolfsii and Fusarium oxysporum f. sp. lycopersici researchgate.netnih.govplos.orgnih.gov. Studies have shown that D. cf. concentrica emits a complex mixture of VOCs, with trans-2-octenal being a key component responsible for inhibiting fungal growth semanticscholar.orgplos.org.

Production by Lactic Acid Bacteria (e.g., Lactiplantibacillus plantarum)

Lactic acid bacteria (LAB) are also known to produce VOCs that contribute to flavor profiles and can possess antimicrobial properties. Lactiplantibacillus plantarum has been implicated in the production of trans-2-octenal mdpi.comcsic.esgaois.iecolab.wsfrontiersin.orgjmb.or.kr. Specifically, the production of trans-2-octenal by L. plantarum can be induced by the presence of phytopathogens like Aspergillus niger researchgate.net. Furthermore, L. plantarum has been shown to produce trans-2-octenal, which exhibits significant antifungal activity against A. niger csic.escolab.ws. In the context of food fermentation, L. plantarum has been associated with the synthesis of aldehydes, including trans-2-octenal, contributing to the flavor profile of fermented products mdpi.comfrontiersin.org.

Volatile Organic Compound (VOC) Emissions from Fungi

Fungi across various phyla are prolific emitters of VOCs, which play crucial roles in their interactions with other organisms and their environment frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov. trans-2-Octenal is among the identified fungal VOCs (FVOCs) that can have significant impacts on plants. Some FVOCs, including trans-2-octenal, are classified as phytotoxic, negatively affecting plant growth by inhibiting root and cotyledon growth and inducing seedling bleaching, potentially through the production of hydrogen peroxide (H₂O₂) frontiersin.orgnih.govfrontiersin.orgnih.gov. Fungal VOCs are synthesized through various metabolic pathways, including the mevalonate (B85504) pathway, shikimate pathway, polyketide biosynthetic pathway, and the fatty acid-derived oxylipin pathway frontiersin.orgnih.govfrontiersin.org.

Biosynthetic Pathways in Truffles

Truffles, a group of ectomycorrhizal fungi, are known for their distinct aromas, which are largely attributed to their VOC emissions. Several C8 compounds, including trans-2-octenal, are recognized as key components of truffle aroma oup.comoup.comresearchgate.netnih.govdergipark.org.trwikipedia.org. While the precise biosynthetic pathways for these compounds in truffles are not fully elucidated, they are thought to be derived from fatty acid degradation, such as the conversion of linoleic acid to 1-octen-3-ol, a process also observed in other fungi nih.govwikipedia.org. Trans-2-octenal has also been identified as a common VOC emitted by truffles and is reported to have phytotoxic effects on plants like Arabidopsis thaliana oup.com.

Plant Biosynthesis and Emission

While the provided literature focuses more on microbial and fungal biosynthesis, plants also produce and emit VOCs. Unsaturated aldehydes like trans-2-hexenal, which is structurally related to trans-2-octenal, are emitted by damaged or wounded leaves as part of the lipoxygenase pathway and can play a role in plant defense acs.org. Although direct pathways for trans-2-octenal biosynthesis in plants are not detailed in the search results, it is recognized that plants can respond to fungal VOCs, and some fungal VOCs, including trans-2-octenal, can negatively impact plant growth frontiersin.orgnih.govfrontiersin.orgnih.gov.


Biological and Ecological Roles

Antimicrobial Activities

trans-2-Octenal exhibits notable activity against a spectrum of microorganisms, encompassing both fungi and bacteria. This activity is attributed to its chemical structure, particularly the presence of the α,β-double bond, which appears crucial for its antimicrobial efficacy.

Antifungal Efficacy

trans-2-Octenal has demonstrated significant antifungal activity against several key plant pathogens, including those affecting crops in the field and during storage.

This compound has shown efficacy against critical soil-borne fungal pathogens that cause significant crop losses. It effectively controls Sclerotium rolfsii, a pathogen responsible for southern blight in various crops, both in vitro and in soil environments researchgate.netnih.gov. Furthermore, trans-2-octenal displays broad-spectrum activity against soil-borne pathogens nih.gov and has been shown to control Fusarium oxysporum f. sp. lycopersici, the causal agent of tomato wilt, in vitro, in pots, and in field trials researchgate.netresearchgate.netnih.gov. Its inhibitory effects on the mycelial growth and spore germination of Verticillium dahliae, a significant pathogen in cotton and other crops, have also been documented nih.govmdpi.com.

Table 1: Antifungal Activity of trans-2-Octenal Against Soil-Borne Pathogens

PathogenObserved EffectReference(s)
Sclerotium rolfsiiInhibits hyphal growth and sclerotia viability in vitro and in soil. Controls the fungus researchgate.netnih.gov. researchgate.netnih.gov
Verticillium dahliaeSignificantly inhibits mycelial growth and spore germination nih.govmdpi.com. nih.govmdpi.com
Fusarium oxysporumControls F. oxysporum f. sp. lycopersici in vitro, in pots, and in the field researchgate.netresearchgate.netnih.gov. researchgate.netresearchgate.netnih.gov
General Soil-Borne PathogensDemonstrates broad-spectrum activity against soil-borne pathogens nih.gov. nih.gov

trans-2-Octenal is effective against common postharvest fungal pathogens that affect the quality and shelf-life of fruits and vegetables. It has been shown to inhibit the growth of Penicillium italicum, a key cause of blue mold in citrus fruits researchgate.netnih.govpostharvest.bizdntb.gov.ua. Studies indicate it can suppress the growth of prochloraz-resistant strains of P. italicum postharvest.bizdntb.gov.ua. Additionally, trans-2-octenal exhibits antifungal activity against Aspergillus niger, a common postharvest spoilage organism researchgate.netnih.gov.

Table 2: Antifungal Activity of trans-2-Octenal Against Postharvest Pathogens

PathogenObserved EffectReference(s)
Penicillium italicumInhibits growth; suppresses growth of prochloraz-resistant strains researchgate.netnih.govpostharvest.bizdntb.gov.ua. researchgate.netnih.govpostharvest.bizdntb.gov.ua
Aspergillus nigerExhibits antifungal activity researchgate.netnih.gov. researchgate.netnih.gov

Research suggests that trans-2-octenal employs multiple mechanisms to exert its antifungal effects. One key mechanism involves the disruption of mitochondrial energy metabolism , which impairs the fungus's ability to generate energy nih.gov. Additionally, the compound has been observed to induce autophagy , a cellular process that can lead to programmed cell death in fungi nih.govnih.gov. Furthermore, trans-2-octenal can compromise cell wall and membrane integrity , leading to leakage of cellular contents and cell death nih.govnih.govresearchgate.net. It may also induce reactive oxygen species (ROS) stress, contributing to cellular damage researchgate.net.

Activity against Postharvest Pathogens (e.g., Penicillium italicum, Aspergillus niger)

Antibacterial Efficacy

trans-2-Octenal has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Disk diffusion assays have shown that trans-2-octenal significantly inhibits the growth of bacteria such as Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA), Escherichia coli, and Pseudomonas aeruginosa nih.govnih.govhilarispublisher.comresearchgate.net. Alpha,beta-unsaturated aldehydes, including trans-2-octenal, are known to possess a broad antimicrobial spectrum, showing similar activity against Gram-positive and Gram-negative microorganisms nih.govresearchgate.net. While E. coli and S. aureus are generally sensitive, P. aeruginosa has sometimes shown greater resistance, requiring higher concentrations for complete inhibition nih.govnih.govhilarispublisher.comresearchgate.netmdpi.com.

Table 3: Antibacterial Activity of trans-2-Octenal Against Specific Bacteria

Bacterial SpeciesObserved EffectReference(s)
Staphylococcus aureusSignificantly inhibited; sensitive nih.govnih.govhilarispublisher.comresearchgate.netmdpi.com. Broad activity against Gram-positive bacteria nih.govresearchgate.net. nih.govnih.govhilarispublisher.comresearchgate.netnih.govresearchgate.netmdpi.com
Escherichia coliSignificantly inhibited; sensitive nih.govnih.govhilarispublisher.comresearchgate.net. Broad activity against Gram-negative bacteria nih.govresearchgate.net. nih.govnih.govhilarispublisher.comresearchgate.netnih.govresearchgate.net
Pseudomonas aeruginosaSignificantly inhibited, particularly at higher concentrations nih.govnih.govhilarispublisher.comresearchgate.net. Broad activity against Gram-negative bacteria nih.govresearchgate.net. Shows greater resistance compared to other tested bacteria mdpi.com. nih.govnih.govhilarispublisher.comresearchgate.netnih.govresearchgate.netmdpi.com

Compound List:

trans-2-Octenal

Synthesis and Derivatization Approaches

Synthetic Methodologies

The creation of trans-2-octenal can be achieved through several established chemical pathways. These methods leverage fundamental organic reactions to construct the eight-carbon α,β-unsaturated aldehyde structure.

Reduction of trans-2-Octenal to trans-2-Octen-1-Ol

While a method of synthesis for trans-2-octenal involves the oxidation of trans-2-octen-1-ol, the reverse reaction, the reduction of trans-2-octenal, is a significant derivatization process. nih.gov This reaction converts the aldehyde functional group into a primary allylic alcohol, trans-2-octen-1-ol. nih.gov This transformation is a typical aldehyde reduction, yielding a product with different chemical properties and potential applications. For instance, in a related synthesis, 2-octyn-1-ol (B148842) was reduced using lithium aluminum deuteride (B1239839) to prepare a deuterated version of (E)-2-octen-1-ol, which was then oxidized to the corresponding aldehyde. nih.gov This illustrates the reversible relationship between the alcohol and aldehyde, where the reduction of the aldehyde is a key chemical transformation.

Aldol (B89426) Condensation in Synthesis

Aldol condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds and is a viable method for synthesizing α,β-unsaturated aldehydes like trans-2-octenal. google.com The synthesis of trans-2-octenal can be achieved through a crossed aldol condensation between hexanal (B45976) and acetaldehyde (B116499). In this reaction, hexanal provides six of the carbon atoms while acetaldehyde provides the final two, which form the α,β-unsaturated aldehyde moiety after condensation and subsequent dehydration.

Related research has demonstrated the effectiveness of aldol condensation in producing similar structures. For example, the self-aldol condensation of aldehydes like hexanal can be catalyzed under mild acidic conditions or enzymatically to produce compounds such as 2-butyl-2-octenal. researchgate.netnih.govresearchgate.net These reactions underscore the utility of aldol condensation in building the carbon framework of unsaturated aldehydes.

Hydroformylation of 1-Octene (B94956) and Subsequent Hydrogenation

Studies on the hydroformylation of 1-octene indicate that this process, which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, primarily yields C9 aldehydes such as nonanal (B32974) and its isomers. taylorandfrancis.comrsc.orgnih.gov This reaction is typically catalyzed by rhodium or cobalt complexes. taylorandfrancis.compku.edu.cn Subsequent hydrogenation of these C9 aldehydes would result in the formation of C9 alcohols.

Enzymatic and Biocatalytic Synthesis

The use of biological systems offers a green and highly selective alternative to traditional chemical synthesis. Enzymatic processes can be employed in the synthesis of trans-2-octenal and related compounds. aurochemicals.com Research has shown that the self-aldol condensation of hexanal, a key reaction type for producing the backbone of C8 unsaturated aldehydes, can be effectively catalyzed by enzymes. researchgate.net This biocatalytic approach provides a pathway to these molecules under mild reaction conditions, often with high specificity. Furthermore, enzymes known as enone reductases, found in organisms like Saccharomyces cerevisiae, are capable of catalyzing the reduction of α,β-unsaturated carbonyls, demonstrating the role of enzymes in the biotransformation of these compounds. chemsrc.com

Derivatization for Enhanced Functionality or Analysis

Modifying trans-2-octenal through derivatization can improve its physical and chemical properties, such as solubility and stability, for specific applications or analysis.

Formation of Inclusion Complexes (e.g., with β-cyclodextrin)

A significant derivatization strategy involves the formation of an inclusion complex between trans-2-octenal and β-cyclodextrin. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate "guest" molecules like trans-2-octenal. gcms.cz This encapsulation can enhance the guest molecule's stability, solubility, and control its release.

A study on the (E)-2-octenal-β-cyclodextrin inclusion complex (O/β-CDIC) demonstrated its successful fabrication using a saturated aqueous solution method followed by freeze-drying. nih.gov The formation of the complex is driven by non-covalent interactions, with the trans-2-octenal molecule becoming entrapped within the β-cyclodextrin cavity. nih.gov This complexation was shown to significantly improve the thermal stability and phase solubility of trans-2-octenal. nih.gov

Table 1: Properties of (E)-2-octenal/β-cyclodextrin Inclusion Complex

Property Value
Fabrication Method Saturated aqueous solution & Freeze-drying
Encapsulation Efficiency 45.61 ± 1.37%
Loading Content 2.97 ± 0.08%
Interaction Type Non-covalent
Key Benefits Enhanced thermal stability, Increased phase solubility

Data sourced from a study on the preparation and characterization of the inclusion complex. nih.gov

This derivatization effectively overcomes some of the practical limitations of using the volatile and hydrophobic trans-2-octenal, such as its effumability, while preserving its inherent activities. nih.gov

Conjugation in Nanomedicine Development

The direct conjugation of trans-2-octenal to nanoparticles for applications in nanomedicine is an area with limited specific research documented in publicly available literature. However, the broader strategy of utilizing aldehyde-functionalized nanoparticles is a well-established and versatile approach in the development of advanced drug delivery systems and diagnostic tools. This section will, therefore, focus on the established principles of aldehyde-mediated conjugation on nanoparticle surfaces, providing a framework for the potential application of α,β-unsaturated aldehydes like trans-2-octenal.

The functionalization of nanoparticles with aldehyde groups (-CHO) serves as a powerful method for covalently attaching a wide array of molecules, including proteins, peptides, and small-molecule drugs. cd-bioparticles.netnih.gov This surface modification enhances the utility of nanoparticles by enabling targeted delivery, improving biocompatibility, and facilitating the creation of complex, multifunctional nanostructures. cd-bioparticles.net

General Strategies for Aldehyde Functionalization of Nanoparticles

Several chemical strategies have been developed to introduce aldehyde moieties onto the surfaces of various types of nanoparticles. These methods are chosen based on the nanoparticle material, the desired density of aldehyde groups, and the stability requirements of the final conjugate.

Silane-Based Functionalization: For silica (B1680970) and metal oxide nanoparticles, aminosilane (B1250345) or hydroxysilane compounds are commonly used to introduce functional groups that can be subsequently converted to aldehydes. cd-bioparticles.net For instance, dendritic mesoporous silica nanoparticles (DMSNs) have been functionalized with aldehyde groups to create pH-responsive drug delivery systems. nih.govresearchgate.net

Oxidation of Surface Groups: Nanoparticles with surface hydroxyl groups can be oxidized to form aldehydes. This method provides a direct route to aldehyde functionalization without the need for multi-step reactions. cd-bioparticles.net

Use of Aldehyde-Containing Ligands: Nanoparticles can be synthesized in the presence of or post-functionalized with ligands that already contain an aldehyde group. For example, aromatic aldehydes with stable anchoring groups like phosphonates have been immobilized on iron oxide nanoparticles. nih.gov

Mechanism of Conjugation

Once the nanoparticles are functionalized with aldehyde groups, they can readily react with molecules containing primary amine (-NH2) groups, which are abundant in proteins and many therapeutic agents. The most common reaction is the formation of a Schiff base (an imine bond), which is a covalent linkage formed between the aldehyde and the amine. researchgate.netnih.gov This reaction is often reversible and can be pH-sensitive, which can be exploited for controlled drug release in acidic environments, such as within tumor tissues or endo-lysosomal compartments. nih.govresearchgate.net

The table below summarizes various approaches for the aldehyde functionalization of different nanoparticle types and their potential applications in nanomedicine.

Nanoparticle TypeFunctionalization MethodConjugation ChemistryPotential Application
Silica Nanoparticles (e.g., DMSNs) Grafting with triethoxysilyl butyraldehyde. researchgate.netSchiff base formation with primary amines of proteins (e.g., BSA). nih.govresearchgate.netpH-responsive protein drug delivery. nih.gov
Iron Oxide Nanoparticles (IONPs) Immobilization of aldehydes with phosphonate (B1237965) anchoring groups. nih.govSchiff base formation with amine-containing drugs (e.g., doxorubicin). nih.govDrug capture to reduce systemic toxicity. nih.gov
Polymeric Nanoparticles Use of aldehyde-functionalized polymers (e.g., hyaluronic acid). sigmaaldrich.comCovalent bonding with various therapeutic molecules.Targeted and controlled drug delivery.
Gold Nanoparticles (AuNPs) Use of bifunctional linkers with a thiol for Au binding and a terminal aldehyde.Reaction with amine- or hydrazine-functionalized molecules.Biosensing and targeted therapy.

While direct evidence for the use of trans-2-octenal as a conjugating agent in nanomedicine is scarce, the principles of aldehyde functionalization suggest a potential pathway for its application. The α,β-unsaturated nature of the aldehyde in trans-2-octenal could offer unique reactivity for conjugation, potentially through Michael addition reactions in addition to Schiff base formation. However, the reactivity and stability of such conjugates would require thorough investigation. Research into the specific interactions of trans-2-octenal with nanoparticle surfaces and biological molecules is necessary to determine its viability in nanomedicine development.

Analytical Methodologies and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for separating trans-2-octenal from complex mixtures, enabling its precise identification and measurement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like trans-2-octenal. mdpi.com In this method, the volatile components of a sample are separated in a gas chromatograph and then detected and identified by a mass spectrometer. mdpi.com The mass spectrometer provides information about the mass-to-charge ratio of the ions, which allows for the identification of the compound by comparing the resulting mass spectrum to libraries of known compounds. mdpi.com

GC-MS has been successfully employed to identify and quantify trans-2-octenal in a variety of samples, including rice, malt (B15192052) whisky, and mushrooms. mdpi.comresearchgate.netup.pt For instance, in the analysis of rice, GC-MS helped identify trans-2-octenal as one of the key volatile compounds contributing to its flavor profile. mdpi.com Similarly, it has been used to link trans-2-octenal to the metallic, mushroom-like aroma in malt whisky. researchgate.net The technique's sensitivity allows for the detection of even trace amounts of the compound. mdpi.com

High-performance liquid chromatography (HPLC) is a key technique for the analysis of less volatile or thermally unstable compounds, particularly the adducts that trans-2-octenal can form with biological molecules like DNA. tandfonline.comdoi.org When trans-2-octenal reacts with deoxyguanosine (dG), a building block of DNA, it can form various adducts. tandfonline.comacs.org

Reversed-phase HPLC is commonly used to separate these adducts from the reaction mixture. tandfonline.comresearchgate.net This technique separates compounds based on their hydrophobicity. In several studies, HPLC has been instrumental in isolating and purifying trans-2-octenal-dG adducts for further structural characterization. tandfonline.comdoi.org For example, the reaction of trans-2-octenal with dG was analyzed by reversed-phase HPLC, allowing for the separation and subsequent analysis of the resulting adducts. tandfonline.com The use of different solvent gradients, typically involving water and acetonitrile, allows for the effective separation of these complex mixtures. tandfonline.comdoi.org

Analytical TechniqueApplication for trans-2-OctenalSample Matrix ExamplesKey Findings
GC-MS Identification and QuantificationRice, Malt Whisky, MushroomsIdentified as a key flavor/aroma compound. mdpi.comresearchgate.netup.pt
HPLC Adduct Analysis (e.g., with deoxyguanosine)In vitro reaction mixturesIsolation and purification of trans-2-octenal-DNA adducts for structural analysis. tandfonline.comdoi.orgresearchgate.net
SPME-GC-MS Volatile Compound ProfilingGrapes, Wine, Mushrooms, Indoor AirEffective for extraction and concentration of trans-2-octenal and other volatiles. mdpi.comnih.govsigmaaldrich.com

Solid-phase microextraction (SPME) is a widely adopted, solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile compounds like trans-2-octenal. mdpi.comnih.gov SPME utilizes a fiber coated with a stationary phase to extract and concentrate analytes from a sample's headspace or directly from a liquid sample. mdpi.com This method is valued for its simplicity, speed, and ability to concentrate analytes, thereby increasing the sensitivity of the subsequent analysis. mdpi.comoup.com

The combination of headspace SPME (HS-SPME) with GC-MS has been extensively used to study the volatile profiles of various food products and other complex matrices. mdpi.com For example, this technique has been applied to analyze volatile compounds in grapes and wine, where it has proven effective in extracting compounds like trans-2-octenal. mdpi.com Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), are available and can be selected based on the specific analytes of interest. mdpi.comnih.gov The choice of fiber, extraction time, and temperature are critical parameters that are optimized to achieve the best results. nih.gov In the study of indoor air quality, SPME has also been used to sample for trans-2-octenal, which is recognized as an alarm pheromone for bedbugs. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Adduct Analysis

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the structural features of trans-2-octenal and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including trans-2-octenal and its reaction products. core.ac.ukmdpi.com NMR provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the elucidation of the molecule's connectivity and stereochemistry. core.ac.uklibretexts.org

In the context of trans-2-octenal research, NMR has been crucial for characterizing the structure of adducts formed with DNA bases. tandfonline.com For instance, after isolating a major adduct formed from the reaction of 2-octenal (B7820987) with deoxyguanosine, its structure was determined using ¹H-NMR. tandfonline.com One-dimensional (1D) and two-dimensional (2D) NMR techniques are often employed to piece together the complete molecular structure. core.ac.ukweebly.com Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between different atoms within the molecule. core.ac.uk

NMR TechniqueInformation ProvidedApplication to trans-2-Octenal Research
¹H NMR Provides information about the chemical environment and connectivity of hydrogen atoms. libretexts.orgCharacterization of trans-2-octenal-deoxyguanosine adducts. tandfonline.com
¹³C NMR Provides information about the carbon skeleton of a molecule. mdpi.comlibretexts.orgUsed in conjunction with ¹H NMR for complete structural elucidation. core.ac.uk
2D NMR (e.g., COSY, HMBC) Reveals correlations between different nuclei, establishing molecular connectivity. core.ac.ukElucidation of complex adduct structures. core.ac.uk

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. longdom.orglibretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. longdom.org The resulting IR spectrum serves as a unique "fingerprint" of the molecule. libretexts.orgwiley.com

For a molecule like trans-2-octenal, IR spectroscopy can confirm the presence of key functional groups. The spectrum of an alkene, such as trans-2-octenal, is characterized by specific absorption bands. spectroscopyonline.com These include C-H stretching peaks for the bonds associated with the carbon-carbon double bond (typically found between 3100 and 3000 cm⁻¹), a C=C stretching peak (around 1680 to 1660 cm⁻¹ for a trans alkene), and out-of-plane C-H bending vibrations (wags) in the 1000 to 600 cm⁻¹ region. spectroscopyonline.com The presence of a strong absorption band corresponding to the carbonyl (C=O) group of the aldehyde is also a key feature. The characteristic absorption for a trans double bond is a sharp, intense peak around 966 cm⁻¹. spectroscopyonline.comaocs.org This technique provides a rapid and non-destructive method for the initial characterization of the compound. longdom.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of trans-2-octenal in various matrices. When coupled with a separation technique like gas chromatography (GC-MS), it provides high sensitivity and specificity.

In electron ionization (EI) mass spectrometry, trans-2-octenal (C₈H₁₄O, molecular weight 126.20 g/mol ) undergoes fragmentation, producing a characteristic pattern of ions. massbank.euguidechem.comchemicalbook.comnih.govsigmaaldrich.comscbt.com The molecular ion [M]⁺˙ at a mass-to-charge ratio (m/z) of 126 is typically observed. massbank.eu The fragmentation pattern is key to its structural elucidation. Common fragments include ions at m/z 41 (the base peak, corresponding to the C₃H₅⁺ allyl cation), m/z 55, m/z 69, m/z 70, m/z 83, and m/z 97. massbank.eu These fragments arise from characteristic cleavages of the alkyl chain and the α,β-unsaturated aldehyde functional group.

The combination of retention time from the gas chromatograph and the unique mass spectrum allows for unambiguous identification of trans-2-octenal, even in complex mixtures. tandfonline.comtandfonline.com For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been effectively used to analyze volatile compounds, including trans-2-octenal, in edible oils, infant formula, and alcoholic beverages. tandfonline.comtandfonline.commdpi.comresearchgate.net

Table 1: Key Mass Spectral Data for trans-2-Octenal (EI-MS)

Property Value Reference
Molecular Formula C₈H₁₄O massbank.euguidechem.com
Molecular Weight 126.20 g/mol nih.gov
Exact Mass 126.10447 u massbank.eu
Major Fragment Ions (m/z) 41, 55, 69, 70, 83, 97, 126 massbank.eu
Base Peak (m/z) 41 massbank.eu

Proton Transfer Reaction Mass Spectrometry (PTR-MS)

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a soft ionization technique used for the real-time monitoring of volatile organic compounds (VOCs) like trans-2-octenal in the gas phase. researchgate.netwikipedia.org This method utilizes hydronium ions (H₃O⁺) to protonate the target analyte (R) in a drift tube reactor via the reaction:

H₃O⁺ + R → RH⁺ + H₂O

This non-dissociative proton transfer results in the formation of a protonated molecular ion [M+H]⁺, which for trans-2-octenal corresponds to an m/z of 127. ru.nl A significant advantage of PTR-MS is its ability to provide real-time data without sample preparation, making it ideal for applications like breath analysis and monitoring dynamic processes. nih.govnih.gov

While PTR-MS is considered a soft ionization technique, some fragmentation can occur depending on the instrument's operating conditions (such as the E/N ratio, which is the electric field strength to number density ratio). For some unsaturated aldehydes, fragmentation is observed. For instance, trans-2-hexenal (B146799) can fragment to ions at m/z 81 and m/z 57. ru.nlacs.org Although specific fragmentation data for trans-2-octenal in PTR-MS is less detailed in the provided results, the primary ion detected is the protonated parent molecule at m/z 127. ru.nl The high sensitivity of PTR-MS allows for detection at parts-per-trillion by volume (pptv) levels. wikipedia.org

Table 2: trans-2-Octenal in Proton Transfer Reaction-Mass Spectrometry (PTR-MS)

Parameter Value/Information Reference
Ionization Method Proton Transfer from H₃O⁺ wikipedia.org
Primary Ion Detected [M+H]⁺ ru.nl
m/z of Primary Ion 127 ru.nl
Key Advantages Real-time analysis, no sample preparation, high sensitivity researchgate.netnih.gov

Advanced Analytical Approaches for Complex Matrices

Application in Biological Samples

The detection of trans-2-octenal in biological samples is significant as it can be an indicator of lipid peroxidation and oxidative stress. Trans-2-octenal is considered a uremic toxin, which can accumulate in patients with chronic kidney disease. nih.gov

GC-MS is a primary tool for analyzing trans-2-octenal in biological matrices. For instance, it has been used to identify volatile compounds in human breath. nih.gov The analysis of VOCs in exhaled breath via techniques like PTR-MS offers a non-invasive window into metabolic processes. nih.gov The concentration of systemic VOCs in breath is related to their concentration in the blood, providing a basis for disease marker screening. nih.gov While direct evidence for trans-2-octenal in breath is noted, its presence in other biological samples like blood and tissues is also of interest in studying oxidative stress-related pathologies.

Analysis in Environmental Samples

Trans-2-octenal can be released into the atmosphere from various sources, including biogenic emissions from plants and as a product of the oxidation of other organic compounds. mdpi.com Its analysis in environmental samples like air is crucial for understanding atmospheric chemistry.

Advanced analytical techniques are employed to monitor its presence and reactions in the atmosphere. For example, the ozonolysis of trans-2-octenal has been studied, revealing the formation of products like glyoxal (B1671930) and hexanal (B45976). mdpi.com Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), a technique similar to PTR-MS, has been used to measure lipid-related volatiles, including trans-2-octenal, in real-time from environmental sources like blended grape tomatoes, which serve as a model for biogenic emissions. nih.gov These studies show that the formation and release of trans-2-octenal can be temperature-dependent. nih.gov Furthermore, methods have been developed for detecting taste and odor compounds, including aldehydes like trans-2-octenal, in surface and drinking water using GC-MS, highlighting its relevance to water quality. chromatographyonline.com

Determination in Food and Beverage Samples

Trans-2-octenal is a significant flavor and aroma compound found in a wide variety of food and beverage products. It is often formed as a secondary product of lipid oxidation, particularly from the decomposition of linoleic acid. tandfonline.comtandfonline.com Its presence can contribute to both desirable and undesirable flavor profiles.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a prevalent method for its determination in food matrices. tandfonline.comtandfonline.commdpi.com Studies have identified and quantified trans-2-octenal in:

Edible Oils: Found in soybean and peanut oils, where its concentration increases with oxidation. tandfonline.comtandfonline.com

Infant Formula: Detected in milk-based formulas, likely arising from the oxidation of added polyunsaturated fatty acids like docosahexaenoic acid (DHA) and arachidonic acid (ARA). researchgate.net

Alcoholic Beverages: Identified in beer and malt whisky, where it can contribute to metallic or cardboard-like off-flavors. mdpi.comresearchgate.netresearchgate.net It has also been quantified in Chinese baijiu. upm.edu.my

Fruits and Vegetables: Measured in tomato puree, where its production is influenced by temperature. nih.gov

Other Foods: Detected in cooked rice, millet porridge, and butter. worktribe.comresearchgate.netresearchgate.net

PTR-MS has also been applied for the rapid profiling of volatiles in food, such as tomatoes, demonstrating its utility for high-throughput screening of flavor compounds. researchgate.net

Table 3: Occurrence of trans-2-Octenal in Various Food and Beverage Samples

Sample Type Analytical Method Key Findings Reference(s)
Edible Oils (Soybean, Peanut) HS-SPME/GC-MS Content increased with oxidation, reaching up to 2.49%. tandfonline.comtandfonline.com
Infant Formula GC-MS Identified as a main aldehyde, related to oxidation of fatty acids. researchgate.net
Beer & Malt Whisky GC-MS Contributes to metallic, cardboard-like off-flavors. researchgate.netresearchgate.net
Chinese Liquor (Baijiu) GC×GC–ToFMS Quantified at low levels (e.g., 0.011 mg/L). upm.edu.my
Tomato Puree SIFT-MS Production rate increases at higher temperatures (37 °C). nih.gov
Honey HS-GC-MS Identified as a volatile component. mdpi.com
Millet Porridge GC-MS Identified as a key aroma compound. worktribe.com
Butter GC-MS/O Found in higher quantities in butter enriched with conjugated linoleic acid. researchgate.net

Toxicological and Environmental Considerations

Mammalian Toxicology

Trans-2-octenal has been the subject of various toxicological studies to understand its effects on mammalian systems. Research has focused on its potential to induce neurotoxicity, its role as a metabolic toxin, its capacity to damage genetic material, and its ability to trigger inflammatory responses.

Studies on the neurotoxic effects of trans-2-octenal have utilized model organisms to elucidate its impact on the nervous system. Research using Drosophila melanogaster (the common fruit fly) has shown that exposure to trans-2-octenal, a fungal volatile organic compound (VOC), can lead to locomotory defects. nih.govresearchgate.netoup.comsigmaaldrich.com These defects are associated with changes in dopaminergic neurons, which are crucial for motor control. nih.govresearchgate.netoup.comsigmaaldrich.com

The underlying mechanism for this neurotoxicity appears to be linked to oxidative stress. nih.govresearchgate.net Trans-2-octenal exposure has been shown to increase lipid peroxidation, a marker of oxidative damage. oup.comoup.com The administration of the antioxidant vitamin E was found to improve survival and delay the neuronal changes in exposed Drosophila, suggesting that the generation of reactive oxygen species (ROS) is a key factor in its toxic effects. nih.govresearchgate.net In one study, flies exposed to 0.5% trans-2-octenal exhibited a mortality rate of 50% after seven days. oup.comoup.com

Table 1: Neurotoxicity of trans-2-Octenal in Drosophila melanogaster

Parameter Observation Supporting Evidence
Behavioral Effect Induces locomotory defects, restlessness, and lack of coordination. nih.govresearchgate.netoup.com Flies exposed to VOCs, including trans-2-octenal, showed rapid mobility and frequent falls. researchgate.netoup.com
Neuronal Effect Causes changes in and loss of GFP-labeled dopaminergic neurons. nih.govresearchgate.netoup.comsigmaaldrich.comoup.com The PPM2 subgroup of dopaminergic neurons was particularly affected. oup.com
Mechanism Toxicity is associated with the generation of reactive oxygen species (ROS) and lipid peroxidation. nih.govoup.comoup.com trans-2-octenal induced a greater lipid peroxidation response than some other tested VOCs. oup.com

| Mitigation | The antioxidant Vitamin E can partially rescue the toxic effects. nih.govresearchgate.net | Ingestion of Vitamin E improved survival and delayed changes in dopaminergic neurons. nih.govresearchgate.net |

Trans-2-octenal is identified as a uremic toxin. nih.govnih.govfoodb.cafoodb.cacannabisdatabase.ca Uremic toxins are compounds that accumulate in the blood, often due to poor kidney filtration, and can be derived from diet, gut microbiota, or endogenous metabolism. nih.govfoodb.ca These toxins are categorized into small water-soluble compounds, small lipid-soluble/protein-bound compounds, and larger "middle-molecules". nih.govnih.gov Trans-2-octenal falls into the category of medium-chain aldehydes. nih.govnih.govfoodb.ca

Chronic exposure to uremic toxins like trans-2-octenal is linked to several health conditions, including renal damage, chronic kidney disease, and cardiovascular disease. nih.govnih.govfoodb.ca The accumulation of these toxins can lead to uremic syndrome, a serious condition with a wide range of symptoms. nih.govfoodb.cafoodb.ca These can include nausea, vomiting, loss of appetite, and changes in mental status such as confusion, agitation, seizures, and coma. nih.govfoodb.cafoodb.ca Cardiovascular problems like irregular heartbeat and inflammation around the heart (pericarditis) can also occur. foodb.ca The mechanism of damage may involve the inhibition of enzymes like NADPH oxidase, which is abundant in the kidneys and heart, leading to increased oxidative stress. nih.govfoodb.ca

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. www.gov.uk Such damage can include the formation of DNA adducts—segments of DNA bound to a cancer-causing chemical—which can interfere with DNA replication and may lead to mutations. www.gov.uknih.gov

Unsaturated aldehydes, the chemical class to which trans-2-octenal belongs, are known to have genotoxic potential. While low concentrations are typically detoxified, high concentrations can deplete intracellular glutathione (B108866) (GSH), leading to oxidative stress and the formation of DNA adducts. industrialchemicals.gov.au Research has shown that trans-2-octenal can react with 2'-deoxyadenosine, a component of DNA, to form adducts. ersnet.orgresearchgate.net Concerns have been raised about the potential link between dienaldehydes, which are structurally related to trans-2-octenal, and the development of cancer. researchgate.net The genotoxic potential of aldehydes like trans-2-octenal is a critical aspect of their toxicological profile. scispace.com

Table 2: Genotoxicity Profile of Unsaturated Aldehydes

Effect Mechanism Reference
DNA Adduct Formation Direct reaction with DNA components (e.g., 2'-deoxyadenosine). ersnet.orgresearchgate.net High concentrations can overwhelm detoxification pathways, leading to adducts. industrialchemicals.gov.au
Oxidative Stress Depletion of cellular glutathione (GSH) at high concentrations. industrialchemicals.gov.au Leads to an increase in reactive oxygen species that can damage DNA. nih.gov

| Potential Carcinogenicity | Genotoxic carcinogens initiate cancer by damaging DNA and causing mutations. www.gov.uk | Dienaldehydes have raised concerns regarding their potential carcinogenicity. researchgate.net |

Aldehydes introduced into the lungs can provoke tissue irritation and inflammatory responses. ersnet.org Studies on related unsaturated aldehydes have demonstrated their ability to induce the expression and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). ersnet.orgoup.com Specifically, α,β-unsaturated aldehydes like 2-hexenal and 2,4-decadienal have been shown to induce a higher release of IL-1β in human mononuclear cells compared to saturated alkanals. researchgate.net This cytokine is a key mediator in the development and progression of numerous inflammatory diseases. researchgate.net The pro-inflammatory effects are often linked to the induction of reactive oxygen species and oxidative stress. oup.com

Human exposure to trans-2-octenal can occur through several pathways. These include endogenous production within the body, ingestion through food, and dermal contact. nih.gov As a volatile compound, inhalation is another significant potential route of exposure, particularly in occupational settings or environments where it is present in the air, such as from fungal growth or cooking fumes. nih.govscbt.com Skin contact may cause inflammation, and entry through cuts or abrasions could lead to systemic effects. scbt.com Inhalation of vapors can cause respiratory irritation. scbt.com

Inflammatory Responses

Ecological Fate and Environmental Impact

The journey and influence of trans-2-octenal in the environment are shaped by its chemical properties and natural origins. It is produced by various organisms, including fungi and insects, where it can serve as a defensive compound. nih.govresearchgate.net For instance, it is a major component of the alarm and anti-predatory secretions of the brown marmorated stink bug (Halyomorpha halys). researchgate.netnih.gov

Once released into the atmosphere, its persistence is limited. The primary degradation pathways for trans-2-octenal in the air are reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. researchgate.net Its antifungal properties have led to research into its potential use as a biocontrol agent or biopesticide to manage fungal plant pathogens like Fusarium oxysporum. researchgate.netacs.org However, while it shows promise as a potentially greener alternative to synthetic pesticides, there is a recognized need for further investigation into its broader environmental and ecological effects to ensure its safe use. researchgate.netresearchgate.net General assessments of pesticides and their environmental impact provide a framework for evaluating compounds like trans-2-octenal. taylorfrancis.comepa.gov

Atmospheric Degradation and Reactivity with Oxidants (e.g., Ozone, Cl Atoms)

trans-2-Octenal is a volatile organic compound (VOC) that, once released into the atmosphere, is subject to degradation by various oxidants. Its atmospheric fate is primarily determined by its reactions with hydroxyl radicals (OH), nitrate radicals (NO₃), ozone (O₃), and in certain environments like marine and coastal areas, chlorine (Cl) atoms. conicet.gov.ar

The reactivity of trans-2-octenal with these oxidants dictates its atmospheric lifetime. Studies have determined the rate coefficients for these reactions, allowing for the estimation of how long the compound persists in the atmosphere. For instance, the rate coefficient for the reaction of trans-2-octenal with ozone at 298 K has been determined to be (2.37 ± 0.68) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar Comparatively, the reaction rate with the NO₃ radical is significantly faster, with a measured rate constant of (5.6 ± 2.3) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. acs.org

These reaction rates indicate that the atmospheric lifetime of trans-2-octenal varies depending on the dominant oxidant. During the day, degradation is primarily driven by reaction with OH radicals, leading to a lifetime of about 3 hours. rsc.org During the nighttime, the reaction with the NO₃ radical becomes the main degradation pathway, resulting in a lifetime of approximately 2 hours. rsc.org The reaction with ozone is a much slower process, with an estimated lifetime of about 7 days, suggesting it is a minor sink for trans-2-octenal unless ozone concentrations are significantly elevated. rsc.org

The degradation of longer-chain aldehydes like trans-2-octenal can lead to the formation of shorter-chain aldehydes, which have longer atmospheric lifetimes and can contribute to the formation of tropospheric ozone and secondary organic aerosols (SOA). rsc.org Studies on similar compounds, such as trans-2-hexenal (B146799), have shown that reaction with Cl atoms can be a significant degradation pathway in coastal or industrial regions, leading to the formation of products like butanal and potentially contributing to SOA formation. nih.govnih.gov

Table 1: Estimated Tropospheric Lifetimes for trans-2-Octenal with Various Atmospheric Oxidants

OxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
Ozone (O₃)2.37 x 10⁻¹⁸ rsc.org~7 days rsc.org
Hydroxyl Radical (OH)40.5 x 10⁻¹² rsc.org~3 hours rsc.org
Nitrate Radical (NO₃)5.6 x 10⁻¹⁵ acs.orgrsc.org~2 hours rsc.org

Environmental Persistence and Mobility

The environmental persistence of trans-2-octenal is considered to be low. scbt.comthermofisher.com Based on its chemical properties, it is not expected to persist in the environment for long periods. fishersci.nl Its high volatility is a key factor in its environmental mobility. thermofisher.comfishersci.nlfishersci.com As a volatile organic compound, trans-2-octenal will readily evaporate from soil and water surfaces, dispersing rapidly into the air. thermofisher.comfishersci.nl This high mobility in the atmosphere means it is unlikely to remain concentrated in soil or water. scbt.comthermofisher.com Bioaccumulation is also considered unlikely. thermofisher.comfishersci.nl

Table 2: Environmental Fate Characteristics of trans-2-Octenal

ParameterAssessmentSource
PersistencePersistence is unlikely thermofisher.comfishersci.nl
Bioaccumulative PotentialBioaccumulation is unlikely thermofisher.comfishersci.nl
Mobility in SoilWill likely be mobile in the environment due to its volatility thermofisher.comfishersci.nlfishersci.com

Impact on Aquatic Organisms

Information regarding the specific ecotoxicological effects of trans-2-octenal on aquatic life indicates a significant level of concern. It is classified as being very toxic to aquatic organisms. scbt.com This suggests that the release of trans-2-octenal into aquatic environments could pose a risk to fish, algae, and other aquatic life forms. scbt.comaxxence.de Due to this high toxicity, its release into the environment should be avoided, and any spills must be contained to prevent entry into waterways. scbt.com

Environmental and Ecological Effects in Biocontrol Applications

trans-2-Octenal has been identified as a naturally occurring volatile organic compound produced by various microorganisms, and it has demonstrated significant potential in biocontrol applications. nih.govnih.gov It is one of several VOCs produced by the fungus Daldinia cf. concentrica that exhibits a broad spectrum of antifungal activities. nih.gov Its ability to inhibit fungal growth has led to research into its use as a biofumigant. For example, trans-2-octenal has shown strong inhibitory effects against the mycelial growth and spore germination of Verticillium dahliae, the pathogen that causes Verticillium wilt in cotton. mdpi.com It also shows activity against postharvest pathogens like Penicillium italicum and soil-borne pathogens. mdpi.com

However, the use of trans-2-octenal in biocontrol is not without potential ecological consequences. While it can target plant pathogens, it can also have phytotoxic effects on plants. frontiersin.org Research has shown that trans-2-octenal can inhibit root and cotyledon leaf growth in Arabidopsis thaliana. frontiersin.org This highlights a critical consideration for its application in agriculture: the need to balance its pathogen-inhibiting properties with its potential to harm the host plant. Although biocontrol agents are often considered environmentally friendly alternatives to synthetic pesticides, it is acknowledged that the full environmental and ecological effects of compounds like trans-2-octenal require further investigation to ensure their safe and sustainable use in integrated pest management strategies. nih.govresearchgate.net

Applications and Future Research Directions

Food Science and Flavor Industry

Contribution to Food Aroma and Quality

trans-2-Octenal is recognized for its significant contribution to the aroma and flavor profiles of various food products perfumerflavorist.comchemimpex.com. This unsaturated aldehyde possesses a distinct aroma described as fatty, with subtle hints of green apple or citrus notes perfumerflavorist.comchemimpex.comthegoodscentscompany.com. Its powerful fatty character, combined with a delicate fruity nuance, makes it a versatile ingredient in the food industry perfumerflavorist.com.

Identification of Quality Markers

The presence and concentration of trans-2-Octenal can serve as an indicator of food quality and processing researchgate.netmdpi.com. As a product of lipid oxidation, its levels can reflect the extent of oxidative degradation in foods, particularly in those with high fat content researchgate.netacs.org. For example, in edible oils, the peroxide value (POV), an indicator of initial oxidation stages, shows a strong correlation with the total concentration of unsaturated aldehydes, including trans-2-Octenal researchgate.net. This suggests that monitoring trans-2-Octenal levels could be a valuable method for controlling food quality and safety, especially in relation to rancidity researchgate.netresearchgate.net.

In the context of fish, trans-2-Octenal has been associated with off-flavors and rancidity in mayonnaise prepared with fish oil mdpi.com. Monitoring volatile organic compounds (VOCs) like trans-2-Octenal during fish storage may allow for the identification of early-stage markers of alteration, providing insights into fish freshness mdpi.com. Similarly, in milled rice, the levels of straight-chain aldehydes, including trans-2-Octenal, increase during storage due to lipid oxidation, making them potential indicators of freshness acs.org.

Advanced Research Methodologies

Transcriptome and Metabolome Analysis

Transcriptome and metabolome analyses are powerful tools for understanding the complex biochemical pathways involved in the biosynthesis of volatile compounds like trans-2-Octenal. These "omics" approaches allow researchers to identify genes and metabolic networks responsible for its production. For instance, studies correlating microbial communities with volatile compound production have indicated that certain bacteria, such as Enterococcus, are associated with the synthesis of aldehydes like trans-2-Octenal nih.gov. By analyzing the transcriptome (the complete set of RNA transcripts) and metabolome (the complete set of metabolites) of microorganisms or plants, researchers can pinpoint specific genes and enzymes involved in the fatty acid oxidation or other pathways leading to trans-2-Octenal formation apsnet.orgfrontiersin.orgresearchgate.net. This information is crucial for understanding how environmental factors or genetic modifications influence its production.

Molecular Docking and Computational Studies

Molecular docking and computational studies provide insights into the interaction of trans-2-Octenal with biological targets and its physicochemical properties. These methods are employed to predict binding affinities, understand structure-activity relationships, and model reaction mechanisms. For example, molecular docking has been used to study the interaction of trans-2-Octenal with olfactory receptors, helping to elucidate how its aroma is perceived oup.comnih.gov. Computational studies have also been utilized to investigate the gas-phase reactions of trans-2-Octenal with atmospheric radicals, such as the NO₃ radical, to understand its environmental fate and reactivity acs.orgacs.org. Furthermore, computational chemistry research can explore its properties and potential biological activities, such as its interaction with enzymes or cellular membranes nih.gov.

Genetic Engineering for Biosynthesis Optimization

Genetic engineering and metabolic engineering offer promising strategies for optimizing the biosynthesis and production of trans-2-Octenal. By manipulating the genes responsible for its metabolic pathways, researchers can enhance its yield or alter its production in host organisms maxapress.comnih.govnih.gov. For instance, if specific enzymes or regulatory proteins are identified as bottlenecks in the biosynthesis of trans-2-Octenal, genetic modifications can be employed to increase their expression or activity frontiersin.orgnih.gov. This could involve introducing genes from other organisms, optimizing gene expression levels using promoters, or knocking out competing pathways that divert precursors maxapress.comnih.govnih.gov. Such approaches are vital for developing sustainable and efficient methods for producing valuable compounds like trans-2-Octenal for industrial applications.

Q & A

Q. What ethical and practical considerations apply when using trans-2-Octenal in human sensory trials?

  • Methodological Answer : Obtain IRB approval for exposure limits (OSHA guidelines). Use double-blind designs with placebo controls. Pre-screen participants for anosmia or allergies. Publish raw psychophysical data (e.g., intensity ratings) and demographic variables (age, smoking status) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.